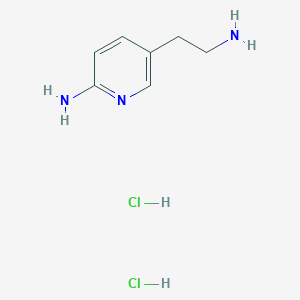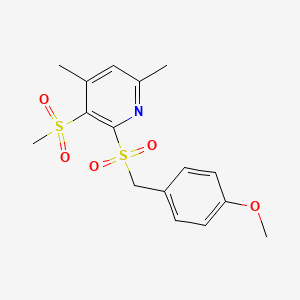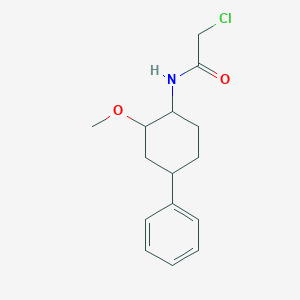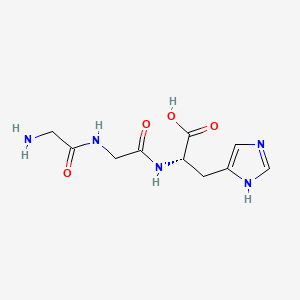
tert-Butyl (4-aminocuban-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl (4-aminocuban-1-yl)carbamate, also known as TAC, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
作用機序
The mechanism of action of tert-Butyl (4-aminocuban-1-yl)carbamate is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which play important roles in the nervous system. This compound has also been shown to modulate the activity of various receptors such as GABA receptors and NMDA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to modulate the release of neurotransmitters such as acetylcholine and glutamate. In vivo studies have shown that this compound can improve cognitive function and reduce oxidative stress in the brain.
実験室実験の利点と制限
Tert-Butyl (4-aminocuban-1-yl)carbamate has several advantages for lab experiments. It is easy to synthesize, stable, and can be easily purified. This compound is also relatively non-toxic and has low side effects. However, this compound has some limitations for lab experiments. This compound is not very water-soluble, which can limit its use in aqueous systems. This compound can also be difficult to study in vivo due to its poor bioavailability.
将来の方向性
There are several future directions for tert-Butyl (4-aminocuban-1-yl)carbamate research. One direction is to further investigate the mechanism of action of this compound and its potential therapeutic applications. Another direction is to explore the use of this compound in materials science, such as in the synthesis of new materials with unique properties. Further studies are also needed to optimize the synthesis method of this compound and improve its bioavailability for in vivo studies.
Conclusion:
This compound is a chemical compound that has potential applications in various fields such as medicinal chemistry, neuroscience, and materials science. This compound has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications.
合成法
Tert-Butyl (4-aminocuban-1-yl)carbamate can be synthesized using a simple and efficient method. The synthesis involves the reaction of tert-butyl isocyanate and 4-aminocubane in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified using recrystallization.
科学的研究の応用
Tert-Butyl (4-aminocuban-1-yl)carbamate has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been investigated for its ability to modulate neurotransmitter release and synaptic transmission. In materials science, this compound has been studied for its potential use in the synthesis of new materials with unique properties.
特性
IUPAC Name |
tert-butyl N-(4-aminocuban-1-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11(2,3)17-10(16)15-13-7-4-8(13)6-9(13)5(7)12(4,6)14/h4-9H,14H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSQEDHWSOZTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Fluorobenzo[b]thiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2468969.png)


![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2468976.png)


![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2468981.png)
![3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2468982.png)

![(E)-1-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-methoxyphenyl)urea](/img/structure/B2468984.png)

